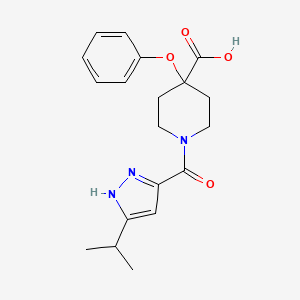
4-(2-phenylethyl)-1-quinoxalin-2-ylpiperidine-4-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(2-phenylethyl)-1-quinoxalin-2-ylpiperidine-4-carboxylic acid is a useful research compound. Its molecular formula is C22H23N3O2 and its molecular weight is 361.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 361.17902698 g/mol and the complexity rating of the compound is 498. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthesis and Structural Analysis
Synthesis of Quinoxaline Derivatives
A range of 2-substituted 3-(trifluoromethyl)quinoxalines have been synthesized, starting from 3-(trifluoromethyl)quinoxalin-2(1H)-one. This includes derivatives with various functional groups, highlighting the chemical versatility and potential for further modification of quinoxaline compounds (Didenko et al., 2015).
Structural Characterization of Quinoxalinecarboxylic Acid Derivatives
Novel quinoxalinecarboxylic acids bearing a substituted phenyl group have shown high potency and neuroprotective efficacy, indicating their potential in therapeutic applications (Takano et al., 2003).
Biological Activities
Antagonistic Activity on AMPA Receptors
Certain synthesized quinoxalinecarboxylic acids have demonstrated AMPA receptor antagonistic activity, suggesting potential uses in neuroprotective strategies (Takano et al., 2003).
Anti-microbial and Anti-TB Evaluation
Novel quinoxaline derivatives have been assessed for their anti-microbial and anti-tuberculosis activities, showing significant promise as therapeutic agents against these infections (Saravanan et al., 2017).
Serotonin Type-3 (5-HT3) Receptor Antagonists
Quinoxalin-2-carboxamides have been designed and evaluated for their properties as 5-HT3 receptor antagonists, highlighting their potential in treating disorders associated with this receptor (Mahesh et al., 2011).
Mécanisme D'action
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
4-(2-phenylethyl)-1-quinoxalin-2-ylpiperidine-4-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N3O2/c26-21(27)22(11-10-17-6-2-1-3-7-17)12-14-25(15-13-22)20-16-23-18-8-4-5-9-19(18)24-20/h1-9,16H,10-15H2,(H,26,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JQXJBAVKOLHGQQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1(CCC2=CC=CC=C2)C(=O)O)C3=NC4=CC=CC=C4N=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![4-(1-cyano-2-{3-ethoxy-4-[(3-fluorobenzyl)oxy]phenyl}vinyl)benzoic acid](/img/structure/B5499934.png)
![2-({5-[(4-cyclohexylphenoxy)methyl]-4-methyl-4H-1,2,4-triazol-3-yl}thio)-N-(2,6-diethylphenyl)acetamide](/img/structure/B5499941.png)
![(6Z)-6-(4-chlorobenzylidene)-2-cyclohexyl-5-imino-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B5499945.png)
![3-amino-N-(6,7,8,9,10,11-hexahydro-5H-cycloocta[b]indol-2-ylmethyl)-1H-pyrazole-5-carboxamide](/img/structure/B5499959.png)

![N,5-dimethyl-N-[(5-methyl-2-thienyl)methyl]pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B5499984.png)
![4-chloro-2-[2-(2-quinolinyl)vinyl]phenyl acetate](/img/structure/B5499995.png)
![(E)-2-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-3-(2-chloro-6-methylquinolin-3-yl)prop-2-enenitrile](/img/structure/B5499998.png)
![N-[(E)-1-(4-bromophenyl)-3-(4-methoxyanilino)-3-oxoprop-1-en-2-yl]-2-methoxybenzamide](/img/structure/B5500012.png)
![2-(2,5-dimethylphenyl)-N-{1-[4-(4-morpholinyl)phenyl]ethyl}acetamide](/img/structure/B5500020.png)
![2-(4-{(E)-[1-(2,3-dimethylphenyl)-2,4,6-trioxotetrahydropyrimidin-5(2H)-ylidene]methyl}-2-methoxyphenoxy)propanoic acid](/img/structure/B5500022.png)
![1-benzoyl-4-[(3-nitrophenyl)sulfonyl]piperazine](/img/structure/B5500024.png)

![3-{[3-(Acetylamino)phenyl]carbamoyl}bicyclo[2.2.2]octane-2-carboxylic acid](/img/structure/B5500035.png)
